molecular formula C9H9FN2 B8517612 1-ethyl-6-fluoro-1H-pyrrolo[2,3-b]pyridine

1-ethyl-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8517612
M. Wt: 164.18 g/mol
InChI Key: GARLODZJGNGEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-6-fluoro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C9H9FN2 and its molecular weight is 164.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

1-ethyl-6-fluoropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H9FN2/c1-2-12-6-5-7-3-4-8(10)11-9(7)12/h3-6H,2H2,1H3

InChI Key

GARLODZJGNGEIH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C1N=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6-fluoro-1H-pyrrolo[2,3-b]pyridine (15.00 g, 110.19 mmol) in DMF (100 mL), under a nitrogen atmosphere, is added potassium carbonate (22.84 g, 165.3 mmol), followed by ethyl bromide (12.36 mL, 165.3 mmol). The reaction is heated to 70° C. for 4 h. Further ethyl bromide (3.00 mL, 27.6 mmol) is added and the reaction kept at 70° C. overnight. After cooling further potassium carbonate (8.00 g, 57.9 mmol) and ethyl bromide (3.00 mL, 27.6 mmol) are added, and the reaction heated at 70° C. for 4 h. The reaction is cooled, poured onto brine (ca. 500 mL) and the product extracted with CHCl3 (ca. 2×300 mL). The combined organic extracts are dried over magnesium sulphate, filtered, and concentrated in vacuo to give a brown oil. This is purified by column chromatography on silica, eluting with 0 to 70% DCM in hexane to give the title compound as a light yellow oil (16.38 g, 99.77 mmol). MS (m/z): 165 (M+1).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.84 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.36 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Four

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